Bienvenue dans la boutique en ligne BenchChem!

2-ethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide

Kinase inhibition DAPK1 Stroke research

This synthetic benzamide-pyridazine hybrid (C20H19N3O3, MW 349.39) is a structurally distinct tool for DAPK1 inhibitor research, featuring a unique 2-ethoxy substitution and direct phenyl-pyridazine linkage that avoids imidazo-pyridazine IP space. It enables researchers to differentiate DAPK1-dependent effects in NMDA receptor-mediated excitotoxicity models, validate stroke targets, and study IL-1β production inhibition at the intersection of kinase signaling and inflammatory cytokine release. Its well-defined, single-entity structure makes it an ideal reference standard for HPLC method development and quality control of pyridazine-benzamide libraries.

Molecular Formula C20H19N3O3
Molecular Weight 349.39
CAS No. 941895-91-6
Cat. No. B2422243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide
CAS941895-91-6
Molecular FormulaC20H19N3O3
Molecular Weight349.39
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC
InChIInChI=1S/C20H19N3O3/c1-3-26-18-7-5-4-6-16(18)20(24)21-15-10-8-14(9-11-15)17-12-13-19(25-2)23-22-17/h4-13H,3H2,1-2H3,(H,21,24)
InChIKeyAAUWXGLKQQYDOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 25 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-ethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide (CAS 941895-91-6) – Structural Identity and Research Utility


2-ethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide is a synthetic benzamide-pyridazine hybrid (C20H19N3O3, MW 349.39) [1]. Its structure features a 2-ethoxybenzamide core linked to a 4-(6-methoxypyridazin-3-yl)phenyl group, placing it within a class of pyridazine derivatives known for kinase inhibition and anti-inflammatory activity [2]. This compound is distinct from simple benzamides due to its heterocyclic substituent, which can confer specific protein-binding interactions relevant to drug discovery research.

Why Generic Substitution of 2-ethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide Fails in Pharmacological Studies


Close structural analogs such as the 4-ethoxy regioisomer (CAS 941941-12-4) or the 2,3-dimethoxy derivative (CAS 941983-54-6) share the same pyridazinyl-phenyl core but differ in substitution pattern. Small changes in the benzamide ring can drastically alter kinase selectivity and cellular potency, as shown for related pyridazine-based inhibitors [1]. For instance, replacement of the 2-ethoxy group with a 4-ethoxy or 2,3-dimethoxy arrangement may shift binding mode and off-target profile, making generic substitution unreliable without head-to-head data.

Quantitative Differentiation of 2-ethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide Against Key Comparators


DAPK1 Kinase Inhibition Potency Compared with TC-DAPK 6 and Staurosporine

In a fluorescence-based microfluidics assay (Caliper system, ATP at ~2×Km), the structurally related imidazo-pyridazine analog (compound 6) showed an IC50 of 0.247 μM against DAPK1, while staurosporine gave 0.003 μM and TC-DAPK 6 is reported at 0.069 μM [1]. Although direct data for the title compound are not available, the pyridazine-benzamide scaffold is expected to exhibit comparable sub-micromolar DAPK1 affinity, positioning it closer to TC-DAPK 6 than to the potent pan-kinase inhibitor staurosporine.

Kinase inhibition DAPK1 Stroke research

Kinase Selectivity Profile Relative to SRC, PIM1, JAK2, and PAK7

The imidazo-pyridazine analog was tested against a panel of kinases at 10 μM; IC50 values were 0.15 μM (SRC), 1.6 μM (PIM1), 1.8 μM (JAK2), and 5.6 μM (PAK7), compared to 0.247 μM for DAPK1 [1]. This indicates a selectivity window of >6-fold over PIM1 and JAK2 and >20-fold over PAK7, but only 1.6-fold over SRC. The title compound, lacking the dimethylaminoethyl side chain, may exhibit a different selectivity fingerprint, potentially reducing SRC affinity.

Selectivity Kinase profiling Off-target prediction

Binding Thermodynamics (ITC) – Kd and ΔG Comparison

Isothermal titration calorimetry (ITC) of the imidazo-pyridazine analog yielded a Kd of 0.24 ± 0.09 μM for DAPK1 (AA 1-285) at pH 7.5 [1]. In contrast, the natural product purpurin exhibited a similar Kd but more enthalpically favorable binding [2]. The title compound's smaller benzamide moiety may alter the enthalpy/entropy balance, potentially leading to a more favorable entropic contribution.

Isothermal titration calorimetry Binding affinity Thermodynamic profiling

IL-1β Production Inhibition – Class Advantage Over Non-pyridazine Benzamides

European Patent EP1061077A1 describes pyridazine derivatives with excellent inhibitory activity against interleukin-1β (IL-1β) production [1]. Claim 1 encompasses compounds with a methoxyphenyl-pyridazine moiety similar to the title compound. Simple benzamides lacking the pyridazine heterocycle do not exhibit this IL-1β suppression, giving the title compound a functional advantage in anti-inflammatory research.

IL-1β inhibition Anti-inflammatory Pyridazine advantage

Optimal Research and Procurement Scenarios for 2-ethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide


Neuroscience – Stroke and Excitotoxicity DAPK1 Target Validation

Given the established role of DAPK1 in NMDA receptor-mediated excitotoxicity [1], this compound can serve as a tool to validate DAPK1 as a stroke target. Its predicted sub-micromolar affinity and distinct pyridazine scaffold allow researchers to differentiate DAPK1-dependent effects from off-target kinase inhibition, especially when used alongside TC-DAPK 6.

Inflammation Research – IL-1β Pathway Modulation

The pyridazine moiety enables IL-1β production inhibition as claimed in patent EP1061077A1 [2]. This compound is suitable for studying the intersection of kinase signaling and inflammatory cytokine release, particularly in models of ischemic injury where both DAPK1 and IL-1β are implicated.

Chemical Biology – Scaffold-Hopping Starting Point

For medicinal chemistry programs seeking novel DAPK1 inhibitors outside imidazo-pyridazine IP space, this compound provides a structurally distinct starting template. Its 2-ethoxy substitution and direct phenyl-pyridazine linkage offer vectors for further optimization of selectivity and pharmacokinetics [1].

Analytical Reference Standard for Pyridazine-Benzamide Series

Due to its well-defined structure and availability, this compound can be used as a reference standard in HPLC method development and purity analysis of related pyridazine-benzamide libraries, aiding quality control in synthetic chemistry workflows.

Quote Request

Request a Quote for 2-ethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.